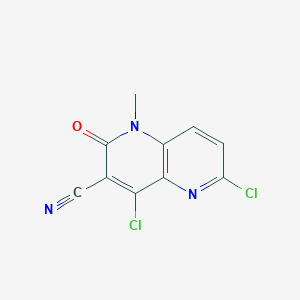
(3S)-3-(aminomethyl)piperidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Aminomethyl)piperidine-1-carboximidamide is a chemical compound with a piperidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Aminomethyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with aminomethyl groups under controlled conditions. One common method includes the use of piperidine-1-carboximidamide hydroiodide as a starting material . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of (S)-3-(Aminomethyl)piperidine-1-carboximidamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Aminomethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Aminomethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable for developing new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine: The compound has potential therapeutic applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, (S)-3-(Aminomethyl)piperidine-1-carboximidamide is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-(Aminomethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-1-carboximidamide: A closely related compound with similar structural features and reactivity.
4-(Aminomethyl)piperidine-1-carboximidamide: Another similar compound with slight variations in the aminomethyl group position.
Uniqueness
(S)-3-(Aminomethyl)piperidine-1-carboximidamide stands out due to its specific stereochemistry, which can influence its reactivity and interactions with molecular targets. This unique feature makes it particularly valuable in applications where stereochemistry plays a crucial role, such as drug development and biological research .
Eigenschaften
Molekularformel |
C7H16N4 |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
(3S)-3-(aminomethyl)piperidine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4/c8-4-6-2-1-3-11(5-6)7(9)10/h6H,1-5,8H2,(H3,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
KCFNKNPGJGJUPV-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=N)N)CN |
Kanonische SMILES |
C1CC(CN(C1)C(=N)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)







